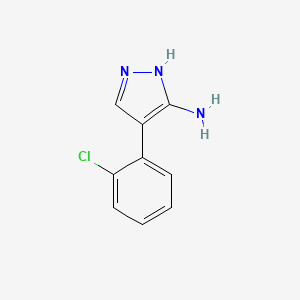

4-(2-Chlorophenyl)-1H-pyrazole-3-amine

描述

Significance of Pyrazole (B372694) Heterocycles in Medicinal Chemistry

The pyrazole nucleus, a five-membered ring containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. researchgate.netnih.gov This structural motif is present in numerous compounds with a wide array of pharmacological activities, leading to its designation as a "privileged structure" in drug discovery. nih.gov The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects. mdpi.com

Pyrazoles and their derivatives have been successfully incorporated into a variety of clinically approved drugs, demonstrating their therapeutic importance. Marketed drugs containing the pyrazole core are used to treat a range of conditions, highlighting the scaffold's broad biological applicability. mdpi.com The activities associated with pyrazole-containing compounds are extensive and include anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. mdpi.com This wide range of bioactivity is attributed to the pyrazole ring's ability to act as a bioisostere for other aromatic rings, improving properties like solubility and lipophilicity while facilitating strong interactions with biological targets.

Table 1: Documented Biological Activities of Pyrazole Derivatives

Research Context of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine

The specific compound this compound is structurally defined as a 3-aminopyrazole bearing a 2-chlorophenyl substituent at the 4-position. While extensive, dedicated studies on this exact molecule are not prevalent in publicly accessible literature, its research context can be understood by examining its structural components and the activities of closely related analogues.

The molecule serves as a key synthetic intermediate or building block in drug discovery campaigns. The 3-amino-4-arylpyrazole core is a well-established pharmacophore. The 3-amino group provides a crucial interaction point for biological targets like kinases, while the aryl group at the 4-position can be modified to enhance potency, selectivity, and pharmacokinetic properties. sciencepublishinggroup.comresearchgate.net

Research on analogous compounds provides insight into the potential applications of this compound. For instance, various N-phenyl and N-(chlorophenyl) substituted pyrazoles have demonstrated significant anticancer activity, often by inhibiting specific protein kinases that are overactive in cancer cells, such as AKT2/PKBβ. nih.gov Derivatives of 3-(4-chlorophenyl)-1H-pyrazole have been synthesized and shown to possess potent anti-inflammatory or cytotoxic activities. nih.govatmiyauni.ac.in The synthesis of libraries of 4-aryl-pyrazoles is a common strategy in the search for new anticancer agents. researchgate.net Therefore, this compound is primarily of interest to medicinal chemists as a scaffold for creating more complex molecules aimed at treating diseases like cancer.

**Table 3: Research Findings on Structurally Related Substituted Pyrazoles**

```html

Structure

3D Structure

属性

IUPAC Name |

4-(2-chlorophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJZMTVGBBRBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(NN=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602565 | |

| Record name | 4-(2-Chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95750-98-4 | |

| Record name | 4-(2-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95750-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 4 2 Chlorophenyl 1h Pyrazole 3 Amine Derivatives

Substituent Effects on the Pyrazole (B372694) Nucleus and Associated Bioactivity

The pyrazole ring is a versatile scaffold whose biological activity can be finely tuned by substitutions at its various positions. nih.gov The N-unsubstituted pyrazole ring is capable of acting as both a hydrogen bond donor and acceptor. nih.gov Substitution at the N1 position, for instance, abolishes the hydrogen bond donating capacity and can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The introduction of different groups at this position can alter lipophilicity, metabolic stability, and receptor interaction. For example, in some anticancer pyrazole derivatives, the presence of a 2,4-dichlorophenyl substituent at the N1-position was found to be a requirement for potent activity. nih.govacs.org

Substitutions at other positions of the pyrazole ring are also crucial. Appropriate modifications can enhance efficacy and selectivity for specific biological targets. nih.govnih.gov For instance, the introduction of a methyl group on the pyrazole ring has been shown to enhance potency in certain kinase inhibitors. nih.gov The aromatic character of the pyrazole ring allows for electrophilic substitution reactions, typically at the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack due to the electronegativity of the adjacent nitrogen atoms. nih.gov This inherent reactivity allows for diverse functionalization to explore and optimize biological outcomes.

Influence of the 2-Chlorophenyl Moiety on Receptor Interactions

The 4-phenyl substituent is a common feature in many biologically active pyrazoles. The presence of a halogen, specifically chlorine, on this phenyl ring often enhances activity. In a series of 1,3-diaryl pyrazoles, the inclusion of a 2-chloro substituent was found to improve both anti-inflammatory and anticancer activity. researchgate.net The position of the substituent on the phenyl ring is critical; an ortho-substitution, as in the 2-chlorophenyl moiety, can induce a specific conformation of the molecule due to steric hindrance. This fixed orientation can be crucial for fitting into the binding pocket of a target receptor or enzyme.

The electronic properties of the chloro group also play a significant role. As an electron-withdrawing group, it can influence the electronic distribution across the entire molecule, affecting its interaction with biological targets. nih.gov For example, in pyrazoline derivatives studied for antidepressant effects, halogen groups on the phenyl ring were suggested to promote hydrophobic interactions with the target enzyme. nih.gov Specifically, in the context of cannabinoid receptor antagonists, a para-substituted chlorophenyl group at the 5-position of the pyrazole ring was a key structural requirement for high affinity. nih.govacs.org While the parent compound has the phenyl group at the C4-position, these findings underscore the general importance of halogenated phenyl rings for receptor interaction.

Importance of the Amino Group Position and Functionalization

The amino group is a critical pharmacophore in many pyrazole derivatives, and its position on the ring is a key determinant of biological activity. nih.govresearchgate.net An amino group at the C3 position, as in the parent compound, can form a hydrogen bond "zipper" structure (donor-acceptor-donor), which enhances the binding ability of the compound to its biological target. researchgate.net This feature is particularly important for interactions with kinases and other enzymes. nih.gov

Functionalization of this amino group offers a route to modulate activity. Converting the amine to an amide, for example, can alter solubility, stability, and binding interactions. In a study of pyrazole carboxylic acid hydrazide analogs, the amide linkage was identified as an active part of the molecule for anti-inflammatory activity. nih.gov Furthermore, the amino group provides a synthetically useful handle for creating more complex derivatives, such as Schiff bases or fusing other heterocyclic rings, to further explore the SAR and develop compounds with novel or improved pharmacological profiles. mdpi.com The functionalization of the pyrazole nucleus with amino substituents in different positions has led to a wide array of pharmacologically active compounds. nih.gov

SAR Elucidation for Specific Pharmacological Targets

The structural modifications to the 4-(2-chlorophenyl)-1H-pyrazole-3-amine scaffold have been explored to develop agents for various diseases, with distinct SAR determinants for each target class.

Pyrazole derivatives are widely investigated as anticancer agents, targeting various pathways involved in cancer progression, such as protein kinases (e.g., CDK, EGFR), tubulin polymerization, and apoptosis induction. nih.govresearchgate.netbenthamdirect.com For pyrazole derivatives, appropriate substitutions on the ring are known to significantly boost anticancer efficacy. nih.govnih.gov

The presence of a substituted phenyl ring is a common feature in potent anticancer pyrazoles. For instance, a Schiff base derivative containing a 4-chlorophenyl moiety demonstrated potent antiproliferative activity in both drug-sensitive and multidrug-resistant small cell lung cancer lines. mdpi.com In another series, compounds with a 4-bromophenyl or 4-fluorophenyl group on the pyrazole ring showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast), A549 (lung), and HeLa (cervical). srrjournals.com This suggests that a halogenated phenyl group at a key position is beneficial for anticancer activity. Functionalization of the amino group is also critical. The conversion of a hydrazide to a pyrazole derivative (containing a 3,5-dimethyl-1H-pyrazol-1-yl moiety) was identified as a key step in generating a compound with significant cytotoxicity against the A549 human lung adenocarcinoma cell line. mdpi.com

| Derivative Structure/Modification | Key SAR Finding | Target/Cell Line | Reference |

|---|---|---|---|

| Schiff base with 4-chlorophenyl moiety | Retained potent activity in drug-sensitive (H69) and multidrug-resistant (H69AR) lung cancer cells. | H69, H69AR | mdpi.com |

| 4-Bromophenyl group on pyrazole ring | Inhibited growth of multiple cancer cell lines with IC50 value of 5.8 µM for MCF-7. | A549, HeLa, MCF-7 | srrjournals.com |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | Derivative 4j showed inhibitory activity against kinase AKT2/PKBβ and anti-glioma properties. | GL261 (glioma), AKT2/PKBβ | nih.gov |

| 3-(4-fluorophenyl) group on pyrazoline ring | Showed promising antiproliferative activity against three cancer cell lines. | MCF-7, A549, HeLa | srrjournals.com |

Pyrazole derivatives are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes or suppressing the production of inflammatory cytokines. researchgate.netnih.gov The substitution pattern on the pyrazole and its associated phenyl rings is critical for this activity. For example, in a series of diaryl pyrazoles, compounds with a 2-chloro substitution on the phenyl ring showed better inhibition of TNF-α compared to those with alkyl or alkoxy groups. researchgate.net

The nature of the substituent at the N1 position of the pyrazole ring also dictates anti-inflammatory potency and selectivity. The presence of aminosulfonyl moieties can lead to robust interactions with amino acid residues of the COX-2 enzyme. nih.gov Furthermore, functionalization of other parts of the scaffold is important. A study of pyrazole derivatives found that pyrazoline derivatives were generally more potent anti-inflammatory agents than their pyrazole counterparts, with one pyrazoline compound (2d) showing significant activity in an anti-adjuvant-induced disease model. nih.gov The presence of a chlorine atom on a pyrazoline (compound 2e) led to an increase in activity compared to the unsubstituted version. nih.gov

| Derivative Structure/Modification | Key SAR Finding | Target/Model | Reference |

|---|---|---|---|

| 1,3-Diaryl pyrazole with 2-chloro substitution | Improved inhibition of TNF-α. | TNF-α | researchgate.net |

| Pyrazoline derivative (2d) | Active in anti-adjuvant-induced disease (AID) model. | AID model | nih.gov |

| Pyrazoline derivative with chlorine group (2e) | Increased anti-inflammatory activity compared to non-chlorinated analog. | Carrageenin-induced paw edema | nih.gov |

| Azomethine with ortho-chloro phenyl group (35) | Showed satisfactory anti-inflammatory effect (ED50 = 0.92 mmol/kg). | COX-2 | nih.gov |

The pyrazole scaffold is a promising framework for the development of new antimicrobial agents to combat resistant bacterial and fungal strains. nih.govijrar.org The SAR for antimicrobial activity often depends on the electronic nature of the substituents. In one study, it was revealed that the presence of electron-donating substituents on the aromatic ring attached to the pyrazole increased antibacterial activity. nih.gov

The functional groups attached to the pyrazole core are also pivotal. Derivatives containing a pyrazole-1-carbothiohydrazide unit showed higher activity than those with a pyrazolyl thiadiazine unit, indicating the importance of the free carbothiohydrazide moiety for antimicrobial action. nih.gov Specifically, one carbothiohydrazide derivative (21a) displayed potent antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values lower than the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov In another series of pyrazole-1-sulphonamides, the compounds showed moderate antimicrobial activity against a range of bacteria and fungi. mdpi.com

| Derivative Structure/Modification | Key SAR Finding | Organism(s) | Reference |

|---|---|---|---|

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Displayed higher antibacterial and antifungal activity than standard drugs. | Various bacteria and fungi | nih.gov |

| Pyrazole-1-carbothiohydrazide moiety | Free carbothiohydrazide group enhanced antimicrobial activity. | Various bacteria and fungi | nih.gov |

| 1,5-diaryl pyrazole with 4-piperidine moiety | Presence of the piperidine (B6355638) moiety enhanced antibacterial activity. | E. coli, S. aureus, P. aeruginosa | nih.gov |

| 5-(benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide (7) | Showed remarkable antibacterial activity, with larger inhibition zones than Amoxicillin. | Bacillus subtilis | meddocsonline.org |

Biological and Pharmacological Profiling of 4 2 Chlorophenyl 1h Pyrazole 3 Amine and Its Derivatives

In Vitro Pharmacological Efficacy

The in vitro anticancer activity of pyrazole (B372694) derivatives is a critical preliminary step in the drug discovery process. It allows for the screening of numerous compounds to identify those with potent activity against specific cancer cell types. The following sections summarize the research findings on the antiproliferative and cytotoxic activities of various pyrazole-based compounds, including those with structural similarities to 4-(2-Chlorophenyl)-1H-pyrazole-3-amine.

The core of anticancer drug discovery lies in the ability of a compound to inhibit the proliferation of cancer cells, ultimately leading to cell death (cytotoxicity). Numerous studies have synthesized and evaluated a wide array of pyrazole derivatives for these properties.

Derivatives of pyrazole and related nitrogen-containing heterocycles have demonstrated notable activity against non-small cell lung cancer (NSCLC) cell lines. For instance, a series of 4,5-diphenyl-4H-1,2,4-triazol-3-amine derivatives were synthesized and evaluated for their anti-lung cancer potential. Among them, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was identified as a highly potent agent against A549, NCI-H460, and NCI-H23 cell lines, with IC50 values indicating significantly stronger activity than the standard chemotherapeutic drug 5-fluorouracil. researchgate.net Another study on 1,3,4-trisubstituted pyrazole derivatives showed that compound 4a was particularly active against the HOP-92 lung cancer cell line with a GI50 of 0.46 µM. alliedacademies.org Furthermore, pyrazolylnucleoside derivative 6e showed significant inhibition against the Hop-92 lung cancer cell line with a GI50 of 9.3 µM. mdpi.com

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 | 1.09 | researchgate.net |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 | 2.01 | researchgate.net |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 | 3.28 | researchgate.net |

| 1,3,4-Trisubstituted pyrazole derivative 4a | HOP-92 | 0.46 | alliedacademies.org |

| Pyrazolylnucleoside 6e | Hop-92 | 9.3 | mdpi.com |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h ) | NCI-H460 | >10 (PGI=55.61%) | mdpi.com |

IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition. PGI: Percent Growth Inhibition.

The efficacy of pyrazole derivatives has also been investigated in colorectal cancer models. A study focusing on pyrazole derivatives as xanthine (B1682287) oxidase inhibitors found that certain analogues displayed excellent to moderate antiproliferative activity against the HCT-116 cell line. nih.gov One of the most promising compounds from this research demonstrated an IC50 value of 4.2 µM against HCT-116 cells. nih.gov In a separate study, a 1,3,4-trisubstituted pyrazole derivative, 4c , showed potent activity against the SW-620 colon cancer cell line with a GI50 of 0.52 µM. alliedacademies.org Furthermore, a series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were synthesized and evaluated, with compound QTZ05 showing the most potent and selective antitumor efficacy in four colon cancer cell lines (HCT-116, HCT-15, HT-29, and LOVO), with IC50 values ranging from 2.3 to 10.2 µM. acs.org

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

| Pyrazolyl analogue | HCT-116 | 4.2 | nih.gov |

| 1,3,4-Trisubstituted pyrazole derivative 4c | SW-620 | 0.52 | alliedacademies.org |

| QTZ05 | HCT-116 | 2.3 - 10.2 | acs.org |

| QTZ05 | HCT-15 | 2.3 - 10.2 | acs.org |

| QTZ05 | HT-29 | 2.3 - 10.2 | acs.org |

| QTZ05 | LOVO | 2.3 - 10.2 | acs.org |

| 4F-phenyl pyrazole of mdpi.com-shogaol | HT29 | 9.7 | nih.gov |

| 4F-phenyl pyrazole of mdpi.com-shogaol | Caco-2 | 28.7 | nih.gov |

| 4F-phenyl pyrazole of mdpi.com-shogaol | T84 | 40.1 | nih.gov |

IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition.

Breast cancer cell lines, including MCF-7 and MDA-MB-231, have been frequently used to screen the antiproliferative effects of pyrazole derivatives. A study on 1,3,4-trisubstituted pyrazoles bearing different nitrogenous heterocyclic moieties revealed that compound 4c was active against the MCF-7 cell line. alliedacademies.org Another investigation into pyrazolo[3,4-d]pyrimidin-4-one derivatives found that compound 10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one) displayed the most potent inhibitory activity against MCF-7 cells with an IC50 of 11 µM. alliedacademies.org Additionally, the pyrazolylnucleoside 6e showed significant activity against the HS 578T breast cancer cell line with a GI50 of 3.0 µM. mdpi.com A study on pyrazole derivatives also reported the cytotoxic effects of TOSIND and PYRIND on MDA-MB-231 and MCF7 cells, respectively. alrasheedcol.edu.iq

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidin-4-one derivative 10e | MCF-7 | 11 | alliedacademies.org |

| Pyrazolylnucleoside 6e | HS 578T | 3.0 | mdpi.com |

| TOSIND | MDA-MB-231 | 17.7 | alrasheedcol.edu.iq |

| PYRIND | MCF7 | 39.7 | alrasheedcol.edu.iq |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 0.97 | nih.gov |

| Pyrimidine-containing scaffold 10 | MCF-7 | 7.70 | nih.gov |

| Pyrimidine-containing scaffold 10 | MDA-MB-231 | 7.64 | nih.gov |

IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition.

Research on pyrazole derivatives has extended to ovarian cancer cell lines, demonstrating their potential in this malignancy. A series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were screened against a panel of cancer cells, which included the A2780 ovarian cancer cell line. acs.org In a study of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, compound 4i showed activity against the OVCAR-5 cell line with a percent growth inhibition (PGI) of 23.12% at a 10 µM concentration. nih.gov Furthermore, a study on betulin (B1666924) derivatives reported that 28-propynoylbetulin (2 ) exhibited potent antiproliferative activity against SK-OV-3 and OVCAR-3 cell lines with IC50 values of 0.2 µM and 0.19 µM, respectively. mdpi.com

| Compound/Derivative | Cell Line | IC50 (µM) / PGI (%) | Reference |

| QTZ05 | A2780 | - | acs.org |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 4i | OVCAR-5 | 23.12% PGI at 10 µM | nih.gov |

| 28-propynoylbetulin 2 | SK-OV-3 | 0.2 | mdpi.com |

| 28-propynoylbetulin 2 | OVCAR-3 | 0.19 | mdpi.com |

| Betulin derivative 6 | SK-OV-3 | 0.26 | mdpi.com |

| Betulin derivative 6 | OVCAR-3 | 0.59 | mdpi.com |

| Pyridine derivative H42 | SKOV3 | 0.87 | researchgate.net |

| Pyridine derivative H42 | A2780 | 5.4 | researchgate.net |

IC50: Half maximal inhibitory concentration. PGI: Percent Growth Inhibition. -: Data not specified in the abstract.

The cytotoxic potential of pyrazole derivatives has been evaluated against prostate cancer cell lines such as PC-3, LNCaP, and DU-145. A series of 3-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl) and 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl) derivatives were tested, with some compounds exhibiting moderate to good cytotoxicity against the PC-3 cell line. researchgate.net Another study focused on pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives and found that several compounds had significant anticancer effects against both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells, with IC50 values for the most potent compounds ranging from 5.22 to 11.75 µM after 48 hours of incubation. rsc.org Additionally, a series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were evaluated against DU-145 and PC3 cell lines. acs.org

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one 3i | LNCaP | 5.22 (at 48h) | rsc.org |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one 3k | LNCaP | - | rsc.org |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one 3m | LNCaP | - | rsc.org |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one 3o | LNCaP | - | rsc.org |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one 3p | LNCaP | 11.75 (at 48h) | rsc.org |

| Pyrazole derivative 6g | PC-3 | >50 | researchgate.net |

| QTZ05 | DU-145 | - | acs.org |

| QTZ05 | PC3 | - | acs.org |

IC50: Half maximal inhibitory concentration. -: Data not specified in the abstract.

Antiproliferative and Cytotoxic Activities

Studies in Leukemia Cell Lines

Derivatives of pyrazole have been investigated for their potential as antileukemic agents. In one study, a series of 1H-benzofuro[3,2-c]pyrazole and pyrazole derivatives were evaluated for their ability to inhibit tumor cell growth. Among the tested compounds, pyrazole derivatives, in general, were found to be more potent than the corresponding benzofuropyrazoles. Specifically, compounds 5b and 5e demonstrated high inhibitory activities against the K562 human erythroleukemia cell line. mdpi.com The most active compound, 5b , was significantly more potent than the reference drug ABT-751 against K562 cells, with a GI50 value of 0.021 μM. mdpi.com Further investigation revealed that this compound acts as a novel tubulin polymerization inhibitor. mdpi.com Another study highlighted that poly-substituted pyrazole derivatives were active against the SR (leukemia) cell line, with GI50 values as low as 0.04 µM. nih.gov

Table 1: Activity of Pyrazole Derivatives Against Leukemia Cell Line K562

| Compound | Cell Line | GI50 (μM) | Reference |

| 5b | K562 | 0.021 | mdpi.com |

| 4a | K562 | 0.26 | mdpi.com |

| ABT-751 (Reference) | K562 | - | mdpi.com |

GI50: The concentration required to inhibit cell growth by 50%.

Broad Spectrum Antitumor Screening

The antitumor potential of pyrazole derivatives containing a chlorophenyl group has been explored across a wide range of cancer cell lines. These studies indicate that the substitution pattern on the pyrazole and phenyl rings is crucial for cytotoxic activity.

For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their anticancer activity. Compound 4j from this series showed promising inhibitory properties against glioblastoma cell lines and was found to inhibit the kinase AKT2/PKBβ, a key component in an oncogenic pathway in glioma. nih.gov Similarly, other studies have reported significant activity of chlorophenyl-containing pyrazoline derivatives against various cancer cell lines including human lung cancer (A549), colon carcinoma (HCT-116), and breast cancer (MCF-7). srrjournals.comnih.gov One derivative containing a 4-chlorophenyl group exhibited potent cytotoxicity against the triple-negative breast cancer cell line MDA-MB-468. nih.gov In another study, a thiazolyl pyrazoline derivative with a 4-chlorophenyl group showed strong antitumor activity against HCT-116 and CACO-2 (colorectal adenocarcinoma) cell lines. srrjournals.com

Table 2: Broad Spectrum Antitumor Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity/IC50/GI50 | Reference |

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j) | Glioblastoma | Potent EC50 | nih.gov |

| 1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-Pyrazole (2c) | 5637 (Bladder Cancer) | Inhibited cell cycle progression | nih.gov |

| Thiazolyl pyrazoline derivative | HCT-116, CACO-2 | Strong antitumor activity | srrjournals.com |

| Pyrazole derivative 5b | A549 (Lung), MCF-7 (Breast) | GI50 = 0.69 μM (A549) | mdpi.com |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 (Lung) | IC50 = 32 μM | nih.gov |

IC50: The concentration of a drug that is required for 50% inhibition in vitro. GI50: The concentration required to inhibit cell growth by 50%. EC50: The concentration of a drug that gives a half-maximal response.

Anti-inflammatory Efficacy

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds like celecoxib (B62257) being used clinically as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into novel pyrazole analogues continues to identify potent anti-inflammatory agents. The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation. nih.gov

In one study, novel pyrazoline derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds 2d and 2e showed the highest anti-inflammatory activity, which was even greater than that of the standard drug indomethacin. nih.gov Another study reported that among a series of newly synthesized pyrazole derivatives, compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) exhibited better anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes or lipoxygenase (LOX). nih.gov

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Assay | Result | Reference |

| Pyrazoline 2d | Carrageenan-induced paw edema | More potent than indomethacin | nih.gov |

| Pyrazoline 2e | Carrageenan-induced paw edema | More potent than indomethacin | nih.gov |

| Compound 4 | Histamine-induced paw edema | Better activity than diclofenac sodium | nih.gov |

Antimicrobial Spectrum of Activity

Antibacterial Investigations

Derivatives of chlorophenyl pyrazole have been shown to possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The presence of specific functional groups and the substitution pattern on the aromatic rings are critical determinants of their antibacterial potency.

For example, a study evaluating compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate described in vitro activity against Escherichia coli, Pseudomonas aeruginosa, Streptococcus lactis, and Staphylococcus aureus at concentrations ranging from 10 to 50 μg/mL. nih.gov Another investigation into haloaminopyrazole derivatives found that compounds with a chlorine atom on the phenyl ring were among the most active. Compound 4b , with a chlorine at the 4-position of the phenyl nucleus, showed a broad spectrum of action against all four tested bacterial strains (S. aureus, E. faecalis, P. aeruginosa, E. coli), exhibiting a Minimum Inhibitory Concentration (MIC) of 460 μg/mL. nih.gov

Table 4: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

| Ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate derivative | E. coli, P. aeruginosa, S. lactis, S. aureus | 10 - 50 | nih.gov |

| Compound 4b (4-chlorophenyl derivative) | S. aureus, E. faecalis, P. aeruginosa, E. coli | 460 | nih.gov |

| Compound 3 (pyrazole derivative) | E. coli | 0.25 | nih.gov |

| Compound 4 (pyrazole derivative) | Streptococcus epidermidis | 0.25 | nih.gov |

| Pyrazoline 10e | S. aureus, M. smegmatis | 7.8 | researchgate.net |

MIC: Minimum Inhibitory Concentration.

Antifungal Investigations

The antifungal potential of pyrazole derivatives has been established through various studies. These compounds have shown efficacy against several pathogenic fungal strains, including Aspergillus and Candida species. nih.govmdpi.com

A series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives were synthesized and tested for their in vitro antifungal activity. Several of these compounds, particularly those incorporating 1,3,4-oxadiazole (B1194373) and 5-pyrazolinone scaffolds, displayed very good activity against four pathogenic fungi. nih.gov In another study, pyrazole derivatives were screened for their antifungal properties, and compound 2 was found to be highly active against Aspergillus niger with a MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Research on 1'-(4-chlorophenyl) pyrazole containing pyrazoline derivatives also showed notable antifungal activity against Candida albicans, with compound 10e exhibiting a low MIC of 7.8 µg/mL. researchgate.net

Table 5: Antifungal Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Pathogenic fungi | Good activity | nih.gov |

| Compound 2 | Aspergillus niger | 1 | nih.gov |

| Pyrazoline 10e | Candida albicans | 7.8 | researchgate.net |

| Compound 3 | Microsporum audouinii | 0.5 | nih.gov |

MIC: Minimum Inhibitory Concentration.

Antitubercular and Antimycobacterial Investigations

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. globalresearchonline.netresearchgate.net

Several studies have synthesized and evaluated pyrazole derivatives for their antitubercular effects. A series of 3-(4-chlorophenyl)-4-substituted pyrazoles demonstrated interesting activity against the M. tuberculosis H37Rv strain. nih.gov Another study focused on fluorinated pyrazoles, where a derivative containing a 4-chlorophenyl group, 4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole , was evaluated against M. tuberculosis H37Rv. globalresearchonline.net Furthermore, a series of 1'-(4-chlorophenyl) pyrazole containing pyrazoline derivatives were screened, and compound 10e showed the best activity against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis, with a MIC of 7.8 µg/mL. researchgate.net More complex hybrids, such as pyrazolo[1,5-a]pyrimidines, have also been designed as potent inhibitors of mycobacterial growth. mdpi.com

Table 6: Antitubercular Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Mycobacterial Strain | MIC (μg/mL) | Reference |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | M. tuberculosis H37Rv | Interesting activity | nih.gov |

| Pyrazoline 10e | Mycobacterium smegmatis | 7.8 | researchgate.net |

| Fluorinated pyrazole derivative | M. tuberculosis H37Rv | Active | globalresearchonline.net |

MIC: Minimum Inhibitory Concentration.

Antiviral Investigations

The investigation into the antiviral properties of pyrazole derivatives has revealed promising candidates for combating various viral infections. nih.gov Research has shown that the pyrazole nucleus is a key pharmacophore for antiviral activity. researchgate.net

Derivatives of pyrazole have been synthesized and evaluated for their efficacy against a range of viruses. For instance, certain 4,5-disubstituted pyrazole derivatives have demonstrated potent antiviral activity against a broad panel of viruses in HEL cell cultures, with one derivative containing a chloro (Cl) group showing significant potency. nih.gov In other studies, substituted pyrazole derivatives have shown promising activity against Hepatitis A virus and Herpes Simplex Virus type-1. nih.gov

More specifically, research into pyrazole derivatives for combating Newcastle disease virus (NDV), a major threat to the poultry industry, has yielded significant findings. nih.gov A series of 4-substituted pyrazole derivatives were synthesized and tested for their ability to inhibit virus-induced hemagglutination. Notably, a hydrazone derivative and a thiazolidinedione derivative provided 100% protection against NDV, while a pyrazolopyrimidine derivative offered 95% protection. nih.gov These findings underscore the potential of the pyrazole scaffold in developing new antiviral agents. nih.gov

| Derivative Class | Virus | Protection/Activity | Reference |

| 4,5-disubstituted pyrazole (with Cl group) | Various viruses | Potent activity | nih.gov |

| Hydrazone & Thiazolidinedione pyrazoles | Newcastle Disease Virus (NDV) | 100% protection | nih.gov |

| Pyrazolopyrimidine pyrazole | Newcastle Disease Virus (NDV) | 95% protection | nih.gov |

| Tetrazine & Chalcone pyrazoles | Newcastle Disease Virus (NDV) | 80-85% protection | nih.gov |

Enzyme Inhibitory Potency

Kinase Inhibition Assays

The pyrazole core is a privileged scaffold for developing kinase inhibitors, which are crucial in cancer therapy. researchgate.netnih.gov Derivatives of 4-amino-(1H)-pyrazole have been designed as potent inhibitors of Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases. nih.gov

A significant study focused on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which are structurally related to the target compound. nih.govdundee.ac.uk A series of these compounds were synthesized and screened for their anticancer activity. One derivative, compound 4j , exhibited promising inhibitory properties against glioma cells. When screened against 139 different kinases, compound 4j showed low micromolar activity specifically against AKT2/PKBβ, a key enzyme in one of the main oncogenic pathways in glioma. nih.govdundee.ac.uk This compound was found to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells and induced cell death, while being significantly less toxic to non-cancerous cells. nih.gov

Further modifications of the 4-amino-(1H)-pyrazole structure have led to derivatives with potent, low nanomolar inhibitory activity against JAK1, JAK2, and JAK3. nih.gov For example, compound 3f in one study showed IC₅₀ values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.gov Another derivative, 8t , designed from 1H-pyrazole-3-carboxamide, demonstrated potent inhibition of FLT3, CDK2, and CDK4 kinases, with IC₅₀ values of 0.089 nM, 0.719 nM, and 0.770 nM, respectively. mdpi.com

| Compound/Derivative Class | Kinase Target | IC₅₀ / EC₅₀ | Reference |

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j ) | AKT2/PKBβ | Low micromolar activity | nih.govdundee.ac.uk |

| 4-amino-(1H)-pyrazole derivative (3f ) | JAK1 | 3.4 nM | nih.gov |

| 4-amino-(1H)-pyrazole derivative (3f ) | JAK2 | 2.2 nM | nih.gov |

| 4-amino-(1H)-pyrazole derivative (3f ) | JAK3 | 3.5 nM | nih.gov |

| 1H-pyrazole-3-carboxamide derivative (8t ) | FLT3 | 0.089 nM | mdpi.com |

| 1H-pyrazole-3-carboxamide derivative (8t ) | CDK2 | 0.719 nM | mdpi.com |

| 1H-pyrazole-3-carboxamide derivative (8t ) | CDK4 | 0.770 nM | mdpi.com |

Cyclooxygenase Inhibition Assays

Pyrazole derivatives are well-known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins (B1171923) and are significant targets in inflammation. researchgate.net

Numerous studies have synthesized and evaluated pyrazole derivatives for their COX inhibitory activity. A series of new pyrazole derivatives demonstrated good inhibitory activity at the nanomolar level, with most compounds showing selectivity towards COX-2 inhibition. nih.gov For instance, compounds 2a, 3b, 4a, 5b, and 5e from one study exhibited IC₅₀ values against COX-2 ranging from 19.87 to 61.24 nM. nih.gov Molecular docking studies have shown that these pyrazole derivatives can bind to the active site of COX-2 in a manner similar to highly selective inhibitors like SC-558. nih.gov

Another study on novel pyrazole derivatives found that all tested compounds selectively inhibited the COX-2 enzyme with IC₅₀ values in the range of 0.043–0.56 μM. nih.gov Compounds 11, 12, and 15 from this series were particularly potent, with IC₅₀ values between 0.043 and 0.049 μM. nih.gov These findings highlight the potential of the pyrazole scaffold in developing selective COX-2 inhibitors for anti-inflammatory and potentially anticancer applications. nih.govbenthamscience.com

| Compound | COX-2 IC₅₀ | Selectivity Index (COX-1/COX-2) | Reference |

| 2a | 19.87 nM | - | nih.gov |

| 3b | 39.43 nM | 22.21 | nih.gov |

| 4a | 61.24 nM | 14.35 | nih.gov |

| 5b | 38.73 nM | 17.47 | nih.gov |

| 5e | 39.14 nM | 13.10 | nih.gov |

| 11 | 0.043-0.049 µM | Selective | nih.gov |

| 12 | 0.043-0.049 µM | Selective | nih.gov |

| 15 | 0.043-0.049 µM | Selective | nih.gov |

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in all organisms, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Its inhibition can lead to "thymineless death," making it an attractive target for antimicrobial and anticancer drugs. nih.gov

A novel series of pyrazole analogues were designed and screened for their ability to inhibit DHFR. nih.gov Compounds bearing a benzenesulphonamide moiety incorporated with a pyrazole structure demonstrated excellent and broad-spectrum antimicrobial activity. Two particular derivatives, 3a and 6a , proved to be the most active DHFR inhibitors with IC₅₀ values of 0.11 ± 1.05 µM and 0.09 ± 0.91 µM, respectively. These values are comparable to, and in the case of 6a , more potent than, the established DHFR inhibitor methotrexate (B535133) (IC₅₀ = 0.14 ± 1.25 µM). nih.gov

In another study, a series of pyrazolo[3,4-d]pyrimidine analogues were synthesized to evaluate their antitumor effect via DHFR inhibition. nih.gov Several of these compounds, namely 10e, 10f, and 10g , inhibited human DHFR at IC₅₀ values below 1 µM, which was considerably lower than that of methotrexate (IC₅₀ = 5.61 µM) in the same assay. nih.gov The most active of these, compound 10e , was shown to induce apoptosis and arrest the cell cycle in breast cancer cells. nih.gov

| Compound/Derivative | DHFR IC₅₀ (µM) | Reference |

| Pyrazole-sulphonamide (3a ) | 0.11 ± 1.05 | nih.gov |

| Pyrazolo[4,3-c]pyridazine-sulphonamide (6a ) | 0.09 ± 0.91 | nih.gov |

| Methotrexate (Reference) | 0.14 ± 1.25 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (10e ) | < 1 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (10f ) | < 1 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (10g ) | < 1 | nih.gov |

| Methotrexate (Reference) | 5.61 | nih.gov |

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-validated target for antibacterial agents. rsc.org Pyrazole derivatives have been investigated as a new class of DNA gyrase inhibitors. nih.gov

One study focused on a series of novel 4,5-dihydropyrazole derivatives. nih.gov Compound 4d from this series exhibited the most potent inhibitory activity against B. subtilis and S. aureus DNA gyrase with an IC₅₀ of 0.125 µg/mL. nih.gov Another compound, 4t , displayed potent broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.39 µg/mL against several bacterial strains. rsc.orgnih.gov

In a separate investigation, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated as potential DNA gyrase inhibitors. nih.gov Compound 3k from this series strongly inhibited S. aureus and B. subtilis DNA gyrase with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov Furthermore, a study on benzofuran–pyrazole-based compounds identified compound 9 as a notable inhibitor of E. coli DNA gyrase B, with an IC₅₀ of 9.80 µM, comparable to the antibiotic ciprofloxacin. mdpi.com

| Compound/Derivative Class | Target Enzyme | IC₅₀ | Reference |

| 4,5-dihydropyrazole (4d ) | B. subtilis & S. aureus DNA gyrase | 0.125 µg/mL | nih.gov |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole (3k ) | S. aureus DNA gyrase | 0.15 µg/mL | nih.gov |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole (3k ) | B. subtilis DNA gyrase | 0.25 µg/mL | nih.gov |

| Benzofuran–pyrazole (9 ) | E. coli DNA gyrase B | 9.80 µM | mdpi.com |

Factor XIa Inhibition

Factor XIa is a serine protease that plays a role in the intrinsic pathway of blood coagulation. While extensive research exists on pyrazole derivatives as inhibitors of various enzymes, specific studies targeting Factor XIa inhibition by derivatives of this compound are not prominently available in the reviewed literature.

However, research into structurally related serine proteases, such as thrombin (Factor IIa), has been conducted. A study on 1H-pyrazol-5-amine-based derivatives identified them as potent thrombin inhibitors. nih.gov Compounds 24e, 34a, and 34b were identified as potent thrombin inhibitors with IC₅₀ values ranging from 16 to 80 nM. nih.gov These compounds act via a covalent serine-trapping mechanism. nih.gov While these findings are for a different coagulation factor, they demonstrate the potential of the aminopyrazole scaffold to inhibit serine proteases involved in the coagulation cascade. Further investigation would be required to determine if derivatives of this compound possess activity against Factor XIa.

Carbonic Anhydrase IX Inhibition

Research into the inhibitory effects of pyrazole derivatives on carbonic anhydrases (CAs) has identified several compounds with significant activity. A series of this compound derivatives, specifically new Schiff bases, were synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) isoforms I, II, IV, and IX.

Among the tested compounds, some demonstrated noteworthy inhibition against hCA IX, a tumor-associated isoform linked to cancer progression. For instance, a derivative designated as 4a , which is 4-((E)-(2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, showed an inhibition constant (Ki) of 73.5 nM against hCA IX. Another derivative, 4j , identified as 4-((E)-(2,4-dichlorobenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, exhibited a Ki of 98.1 nM against the same isoform. These findings highlight the potential of this chemical class as a source for developing selective hCA IX inhibitors.

Table 1: Inhibitory Activity (Ki) of Selected Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |

|---|---|---|---|---|

| 4a | 187.4 | 35.8 | 153.6 | 73.5 |

| 4j | 265.2 | 48.7 | 188.4 | 98.1 |

Adenosine (B11128) Deaminase Inhibition

Specific studies focusing on the adenosine deaminase inhibition by this compound were not prominently found in the reviewed literature. However, the broader class of pyrazole-containing compounds has been investigated for this activity.

Monoamine Oxidase Inhibition

In a study exploring the synthesis and biological evaluation of new pyrazole-quinoline derivatives, several compounds were tested for their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). One of the synthesized compounds, 2-(4-(3-amino-1H-pyrazol-4-yl)phenyl)quinoline, demonstrated inhibitory potential. While not the specific parent compound, this research indicates that the pyrazole scaffold can be a basis for developing MAO inhibitors.

Anticonvulsant Activity Assessment

The anticonvulsant properties of pyrazole derivatives have been a subject of interest. A series of 1,3,4-trisubstituted pyrazole derivatives were synthesized and evaluated for their anticonvulsant activity. The study identified several compounds with potent activity in preclinical models. For example, compound 5a , N'-(2,4-dichlorobenzylidene)-4-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide, showed significant protection in the maximal electroshock (MES) induced seizure model.

Antidiabetic and Hypoglycemic Activity Assessment

While direct studies on the antidiabetic and hypoglycemic effects of this compound are not extensively documented, related pyrazole derivatives have shown promise. Research on pyrazole-based compounds as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, suggests a potential therapeutic avenue for type 2 diabetes. A series of pyrazole-5-carboxamide derivatives containing a thiazole (B1198619) ring were synthesized and found to exhibit inhibitory activity against these enzymes.

Analgesic Activity Assessment

The analgesic potential of pyrazole derivatives has been explored in various studies. A series of novel pyrazole derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. Several of these compounds exhibited significant analgesic effects in rodent models, comparable to standard drugs. The mechanism is often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Antioxidant Activity Assessment

The antioxidant capacity of pyrazole derivatives has been investigated through various in vitro assays. In one study, a series of novel pyrazole derivatives were synthesized and their antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Several of the synthesized compounds demonstrated moderate to good antioxidant activity. For instance, some derivatives showed scavenging activity that was comparable to the standard antioxidant, ascorbic acid.

Neuropharmacological and Central Nervous System Effects

Derivatives of the 4-(2-chlorophenyl)-1H-pyrazole scaffold have been investigated for their potential effects on the central nervous system (CNS), with research pointing towards neuroprotective and enzyme-inhibiting activities relevant to neurodegenerative diseases.

One notable derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has demonstrated significant neuroprotective and anti-inflammatory properties in models of Parkinson's disease. nih.gov In studies involving microglial cells, CDMPO was found to suppress the production of proinflammatory molecules. This action is mediated through the inhibition of the NF-κB and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov These pathways are crucial in the neuroinflammatory processes that contribute to neuronal damage in neurodegenerative conditions.

Furthermore, the broader class of pyrazoline compounds, to which pyrazoles are structurally related, has been identified as a promising scaffold for targeting enzymes implicated in neurodegeneration. nih.gov Research has highlighted their role as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. nih.gov For instance, a specific pyrazoline derivative, 5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, exhibited potent inhibitory activity against AChE. nih.gov Pyrazoles have also been investigated as inhibitors of monoamine oxidase (MAO), enzymes involved in the progression of both Parkinson's and psychiatric disorders. nih.gov

Additionally, pyrazole-based structures have been developed as inhibitors of NADPH oxidase 2 (NOX2), an enzyme that contributes to oxidative stress in the brain. mdpi.com Derivatives such as GSK2795039, which contains a pyrazole-sulfonamide core, have been shown to protect microglial cells from amyloid-beta-induced toxicity, a key factor in Alzheimer's disease. mdpi.com

Table 1: AChE Inhibitory Activity of a Pyrazoline Derivative

| Compound Name | Target Enzyme | IC₅₀ Value (nM) | Reference |

|---|

Antimalarial Activity Assessment

The pyrazole scaffold is a recurring motif in the design of novel antimalarial agents, with various derivatives showing efficacy against different species and strains of the Plasmodium parasite.

Research into hybrid molecules has yielded potent antimalarial candidates. A series of 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids were synthesized and evaluated for their activity against Plasmodium falciparum. nih.gov One derivative containing a 1-(4-chlorophenyl) group on the pyrazole ring demonstrated nanomolar potency against both the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of the parasite. nih.gov This suggests that the pyrazole moiety contributes significantly to overcoming resistance mechanisms.

Another area of investigation involves 1,2,4-triazolo[4,3-a]pyrazines featuring a 3-(4-chlorophenyl) substituent. beilstein-journals.orgbeilstein-journals.org Aminated derivatives of this scaffold were screened for in vitro antimalarial activity, with tertiary alkylamine products displaying IC₅₀ values ranging from 9.90 to 23.30 µM against the P. falciparum 3D7 strain. beilstein-journals.orgbeilstein-journals.org

Studies on pyrazolylpyrazoline derivatives have also shown promising results in in vivo models. pjps.pknih.gov In an assessment using Plasmodium berghei-infected mice, the compound 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole achieved a parasite suppression rate of 70.26%. pjps.pk This highlights the potential of pyrazole-based compounds in controlling parasitic proliferation in a complex biological system.

Table 2: Antimalarial Activity of Selected Pyrazole Derivatives

| Compound Class | Specific Derivative/Product | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid | Compound 4b | P. falciparum (K1, resistant) | EC₅₀ | 0.02 ± 0.01 µM | nih.gov |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid | Compound 4b | P. falciparum (3D7, sensitive) | EC₅₀ | 0.25 ± 0.03 µM | nih.gov |

| 1,2,4-Triazolo[4,3-a]pyrazine Derivative | Tertiary alkylamine products | P. falciparum (3D7) | IC₅₀ | 9.90 - 23.30 µM | beilstein-journals.orgbeilstein-journals.org |

Immunomodulatory Activity Assessment

The immunomodulatory effects of this compound derivatives are primarily documented through their anti-inflammatory actions, particularly within the context of the central nervous system.

As mentioned previously, the derivative CDMPO exerts potent anti-inflammatory effects on microglia, which are the primary immune cells of the brain. nih.gov Its ability to inhibit the NF-κB and p38 MAPK signaling pathways is a key immunomodulatory mechanism. nih.gov By downregulating these pathways, the compound effectively reduces the release of neurotoxic inflammatory mediators, thereby protecting neurons from secondary damage associated with chronic inflammation. nih.gov

The anti-inflammatory potential of the pyrazole core is not limited to the CNS. Broader studies have explored various pyrazole derivatives for systemic anti-inflammatory activity. For example, certain 1H-pyrazolyl derivatives have been tested in vivo using models such as cotton pellet-induced granuloma and sponge implantation in rats, which are standard assays for evaluating chronic inflammation. nih.gov These studies confirm that the pyrazole scaffold is a viable starting point for the development of agents capable of modulating inflammatory responses.

In Vivo Pharmacological Models

The translation of in vitro findings into a more complex biological context is demonstrated through the use of various in vivo pharmacological models for pyrazole derivatives. These models are crucial for assessing the preclinical efficacy and potential therapeutic utility of these compounds in specific disease states.

For neurodegenerative conditions, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease has been employed. nih.gov This model mimics the dopaminergic neurodegeneration seen in human Parkinson's disease. For infectious diseases, the Plasmodium berghei-infected mouse model is a standard and widely used tool for the in vivo assessment of antimalarial drug candidates. pjps.pknih.gov It allows researchers to evaluate a compound's ability to suppress parasitemia and improve survival rates. Furthermore, to assess anti-inflammatory properties, the carrageenan-induced rat paw edema model is a common choice for studying acute inflammation. nih.gov

Preclinical Efficacy in Disease Models

In these established in vivo models, derivatives of the pyrazole scaffold have shown significant preclinical efficacy.

In the MPTP mouse model of Parkinson's disease, prophylactic treatment with the pyrazole derivative CDMPO resulted in tangible neuroprotective outcomes. nih.gov The treatment led to a decrease in neuroinflammatory markers, the protection of dopaminergic neurons from degeneration, and a corresponding improvement in behavioral impairments related to motor function. nih.gov This demonstrates the compound's ability to interfere with key pathological processes of the disease in a living organism.

In the realm of antimalarial research, various pyrazole derivatives have demonstrated efficacy in the P. berghei mouse model. pjps.pknih.gov Compounds have been identified that significantly suppress parasite levels in the blood. pjps.pk For example, a pyrazolylpyrazoline derivative achieved over 70% suppression of parasitemia, indicating a strong potential for in vivo antimalarial action. pjps.pk Such findings are a critical step in the development pipeline for new malaria treatments.

These examples of preclinical efficacy underscore the therapeutic potential of the this compound scaffold and its derivatives across different disease categories, validating the core structure as a promising pharmacophore for further drug development.

Table 3: Summary of In Vivo Models and Preclinical Efficacy

| Disease Area | In Vivo Model | Compound Class | Key Efficacy Finding | Reference |

|---|---|---|---|---|

| Neurodegeneration | MPTP Mouse Model of Parkinson's Disease | Pyrazole-acetamide derivative (CDMPO) | Protected dopaminergic neurons and improved behavioral deficits. nih.gov | nih.gov |

| Infectious Disease | Plasmodium berghei-infected mice | 1H-Pyrazole Derivative | Achieved 70.26% suppression of parasitemia. pjps.pk | pjps.pk |

| Infectious Disease | Plasmodium berghei-infected mice | Pyrazolylpyrazoline derivatives | Showed promising antimalarial activity. nih.gov | nih.gov |

Computational and Chemoinformatics Studies of 4 2 Chlorophenyl 1h Pyrazole 3 Amine

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding mode and affinity of a compound like 4-(2-Chlorophenyl)-1H-pyrazole-3-amine with a specific protein target.

The active site of a protein is the specific region where a ligand binds and a catalytic reaction occurs. Characterizing this site is the first step in a docking study. For pyrazole (B372694) derivatives, studies have identified key amino acid residues in the active sites of various enzymes that are critical for binding.

For instance, in docking studies of pyrazole derivatives with protein kinases such as VEGFR-2, Aurora A, and CDK2, the ligands were observed to fit deeply within the binding pocket. nih.gov The active site of VEGFR-2 (PDB: 2QU5), for example, is composed of numerous residues that are promiscuous to ligand binding. nih.gov Similarly, when pyrazole derivatives were docked into cyclooxygenase enzymes COX-1 (PDB: 3KK6) and COX-2 (PDB: 3LN1), specific interactions with amino acids like THR212, PHE210, HIS386, and VAL291 were noted. dergipark.org.tr In studies with carbonic anhydrase (hCA) isozymes, key interactions in the active site involve zinc ions and surrounding amino acid residues. nih.gov

The characterization typically involves identifying hydrogen bond donors and acceptors, hydrophobic pockets, and charged residues that can form favorable interactions with the ligand. For this compound, the pyrazole ring, the amino group, and the chlorophenyl group would be key features forming these interactions. The amino group and pyrazole nitrogens can act as hydrogen bond donors and acceptors, while the chlorophenyl ring can engage in hydrophobic and π-π stacking interactions within the active site.

Table 1: Example of Active Site Residues Interacting with Pyrazole Derivatives in Docking Studies This table is illustrative of typical findings for the pyrazole class of compounds.

| Protein Target (PDB ID) | Key Interacting Amino Acid Residues | Reference |

| Cyclooxygenase-1 (COX-1) | THR212, PHE210, ASN382, HIS207 | dergipark.org.tr |

| Cyclooxygenase-2 (COX-2) | HIS90, ARG513, PHE518 | dergipark.org.tr |

| hCA I | HIS94, HIS96, HIS119, THR199, THR200 | nih.gov |

| hCA II | HIS94, HIS96, HIS119, THR199, THR200 | nih.gov |

| VEGFR-2 | CYS919, ASP1046, GLU885 | nih.gov |

Binding Affinity Prediction and Conformational Analysis

Following the identification of the binding pose, docking programs calculate a score that estimates the binding affinity, often expressed in terms of binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Conformational analysis examines the three-dimensional arrangement of the ligand's atoms and how it adapts to the active site.

Studies on pyrazole derivatives have demonstrated a range of binding affinities against various targets. For example, pyrazole-carboxamide derivatives showed binding scores ranging from -6.0 to -9.3 kcal/mol against hCA I and hCA II receptors. nih.gov In another study, pyrazole-chalcone conjugates exhibited binding free energies from -48.34 to -91.43 Kcal/mol when docked into the colchicine-binding site of tubulin. nih.gov These results suggest that pyrazole derivatives can form stable complexes with protein targets. nih.gov

Table 2: Example of Predicted Binding Affinities for Pyrazole Derivatives This table is illustrative of typical findings for the pyrazole class of compounds.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Pyrazole-carboxamides | hCA I | -7.6 to -9.3 | nih.gov |

| Pyrazole-carboxamides | hCA II | -7.9 to -8.5 | nih.gov |

| Pyrazole Derivatives | CDK2 | up to -10.35 (kJ/mol converted) | nih.gov |

| Pyrazole Derivatives | VEGFR-2 | up to -10.09 (kJ/mol converted) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

QSAR model development involves compiling a dataset of compounds with known activities, calculating various molecular descriptors for each, and then using statistical methods to build a regression or classification model. These models can then be used to predict the activity of new, untested compounds.

For pyrazole derivatives, both 2D and 3D-QSAR models have been successfully developed. shd-pub.org.rsnih.gov For instance, a 3D-QSAR model was built for a series of 4,5-dihydropyrazole derivatives as BRAF(V600E) inhibitors, which provided insights for designing new potent agents. nih.gov Another study developed robust 2D and 3D-QSAR models for pyrazole derivatives as acetylcholinesterase (AChE) inhibitors. shd-pub.org.rs These models are typically validated using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A hybrid 3D-QSAR model for PLK1 inhibitors based on pyrimidine (B1678525) and quinazoline (B50416) scaffolds showed admissible statistical results with a CoMFA q² of 0.628 and r² of 0.905. mdpi.com

To develop a QSAR model for analogs of this compound, a series of similar compounds with varying substituents would be synthesized and tested for a specific biological activity. The resulting data would be used to generate a predictive model that could guide the synthesis of more potent compounds.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, or electronic properties. Identifying which descriptors are most correlated with biological activity is a key outcome of QSAR studies.

In various QSAR studies on pyrazole analogs, several types of descriptors have been found to be important. A study on pyrazole analogs with cytotoxic effects identified dipole moment, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), solvent-accessible surface area, and heat of formation as key descriptors. nih.gov In a 2D QSAR study on AChE inhibitors, descriptors related to van der Waals volume (Mv) and atom-type counts (C-001, C-014) were found to be significant. shd-pub.org.rs 3D-QSAR models generate contour maps that visualize the favorable and unfavorable regions for steric and electrostatic properties, providing a graphical representation of the structure-activity relationship. nih.govmdpi.com

For this compound, relevant descriptors would likely include those related to its size, shape, hydrophobicity (e.g., LogP), and electronic properties (e.g., partial charges, dipole moment), which are influenced by the chlorine atom and the amine group.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives

| QSAR Study Subject | Significant Molecular Descriptors | Reference |

| Cytotoxic Pyrazole Analogs | Dipole moment, LUMO energy, solvent accessible surface area, heat of formation | nih.gov |

| Pyrazole AChE Inhibitors | Mean atomic van der Waals volume (Mv), CATS2D_08_DL, nBM, C-001 | shd-pub.org.rs |

| PLK1 Inhibitors | Steric and Electrostatic fields (from CoMFA/CoMSIA) | mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-receptor complex predicted by molecular docking and to study the conformational changes in both the ligand and the protein.

For this compound, an MD simulation would be initiated with the docked pose of the compound in a target protein's active site. The simulation would track the atomic coordinates over time in a simulated physiological environment. Analysis of the trajectory would reveal the stability of key interactions (like hydrogen bonds), the flexibility of the ligand within the binding site, and any induced conformational changes in the protein, providing a more dynamic and realistic picture of the binding event than static docking alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov While specific, published DFT studies focusing exclusively on this compound are not extensively detailed in the literature, the application of DFT to analogous pyrazole derivatives is well-documented, providing a clear framework for the types of analyses that can be performed. researchgate.netnih.gov

DFT calculations are primarily used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. nih.gov From this stable structure, a variety of electronic properties and reactivity descriptors can be calculated.

Key Research Findings from DFT Applications on Pyrazole Derivatives:

Frontier Molecular Orbitals (FMO): A critical aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution across a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are vital for predicting how the molecule will interact with biological targets like proteins and enzymes. nih.gov

Global Reactivity Descriptors: DFT calculations are employed to compute various quantum chemical parameters that quantify a molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies, include ionization potential, electron affinity, electronegativity, chemical hardness, softness, and the electrophilicity index. nih.gov These values help in comparing the reactivity profiles of different derivatives in a series. nih.gov

The table below summarizes typical quantum chemical descriptors that are calculated for pyrazole derivatives using DFT, providing a quantitative measure of their chemical behavior.

| Parameter | Symbol | Definition | Typical Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Index of chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | The energy required to remove an electron |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added |

| Electronegativity | χ | (I + A) / 2 | The power to attract electrons |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | χ² / (2η) | A measure of electrophilic power |

This table is a representative example of data generated from DFT studies on pyrazole compounds, based on parameters described in scientific literature. nih.gov

Virtual Screening and Computer-Aided Drug Design Strategies

Computer-Aided Drug Design (CADD) encompasses a suite of computational tools that facilitate the discovery and design of new drugs in a time and cost-efficient manner. researchgate.netresearchgate.net The pyrazole scaffold is of significant interest in medicinal chemistry and is frequently subjected to CADD strategies to explore its potential as an inhibitor for various biological targets. nih.govdergipark.org.tr

Virtual screening is a primary CADD technique used to screen large libraries of compounds against a specific protein target to identify potential "hits." This process is often followed by more detailed computational analyses, such as molecular docking, to refine the selection of candidates for synthesis and biological testing.

Molecular Docking:

Molecular docking is a key CADD method that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target (receptor). amazonaws.com For a compound like this compound, docking studies would involve placing the molecule into the binding pocket of a therapeutically relevant protein to assess its potential as an inhibitor.

Research on related pyrazole derivatives demonstrates the utility of this approach:

Target Identification: Docking studies have been successfully used to evaluate pyrazole derivatives against a range of protein targets, including protein kinases (e.g., VEGFR-2, Aurora A, CDK2), cyclooxygenase (COX) enzymes, and carbonic anhydrases. nih.govdergipark.org.trnih.gov

Binding Affinity Prediction: The primary output of a docking simulation is the binding energy or docking score, which estimates the binding affinity between the ligand and the protein. A lower binding energy value typically indicates a more stable and favorable interaction. nih.govdergipark.org.tr

Interaction Analysis: Docking results provide detailed 3D visualizations of the ligand-protein complex, revealing crucial non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the active site. nih.govnih.gov This information is fundamental for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. evitachem.com

The following table provides a representative example of the kind of data generated from a molecular docking study of a pyrazole compound against a hypothetical protein kinase target.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Compound A | Kinase X | -8.5 | LEU83, VAL91, ALA145 | GLU146 (2.9 Å) |

| Compound B | Kinase X | -9.2 | LEU83, PHE147, ILE152 | GLU146 (2.8 Å), LYS85 (3.1 Å) |

| Staurosporine (Control) | Kinase X | -10.1 | LEU83, VAL91, ALA145 | GLU146 (2.7 Å), ALA145 (3.0 Å) |

This table is a representative example based on findings from molecular docking studies of heterocyclic inhibitors. nih.govdergipark.org.trnih.gov The data is for illustrative purposes.

Through these CADD strategies, the potential of this compound as a pharmacologically active agent can be systematically evaluated, prioritizing it for further development and reducing the reliance on extensive and costly high-throughput screening. researchgate.net

Future Research Perspectives and Therapeutic Advancement of 4 2 Chlorophenyl 1h Pyrazole 3 Amine

Rational Design and Optimization of Advanced Derivatives

The future development of therapeutics based on the 4-(2-chlorophenyl)-1H-pyrazole-3-amine core will heavily rely on rational design and lead optimization strategies. The pyrazole (B372694) moiety is a well-established hinge-binding motif for many protein kinases, making it a crucial component for inhibitor design. mdpi.com The 2-chlorophenyl group often enhances biological activity by increasing lipophilicity, which can improve membrane permeability, and by fitting into hydrophobic pockets within target proteins. evitachem.com

Medicinal chemistry campaigns will focus on several key areas for optimization:

Structure-Activity Relationship (SAR) Studies: Systematic modifications will be made to the pyrazole and phenyl rings to probe the SAR. This involves introducing various substituents to understand their effects on target binding and cellular activity. For instance, research on related N-phenyl substituted pyrazoles has shown that the addition of specific groups can significantly influence anti-glioma activity. nih.gov

Improving Physicochemical Properties: A significant challenge in drug development is achieving favorable ADME (absorption, distribution, metabolism, and excretion) properties. Future derivatives will be engineered to improve characteristics like solubility and blood-brain barrier penetration, which can be limitations for this class of compounds. tandfonline.com For example, a promising pyrano[2,3-c]pyrazole derivative, compound 4j, was identified as a potent kinase inhibitor but required further optimization to improve its drug-like properties. tandfonline.comdundee.ac.uk

Scaffold Hopping and Hybridization: Researchers will likely explore replacing parts of the core structure with other chemical groups (scaffold hopping) to discover novel intellectual property and improved biological profiles. Another approach is creating hybrid molecules by combining the pyrazole core with other pharmacophores known to be active against specific targets. This has been successfully demonstrated in the synthesis of pyrazolo-benzothiazole hybrids with antiangiogenic activity. tandfonline.com

Table 1: Examples of Designed Pyrazole Derivatives and Optimization Rationale

| Parent Scaffold/Derivative | Modification/Design Strategy | Therapeutic Goal | Reference |

|---|---|---|---|

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Variation of residues on the pyrimidine (B1678525) and pyrazole core. | Develop selective inhibitors for the PCTAIRE kinase family (e.g., CDK16). | mdpi.com |

| FN-1501 (a FLT3 inhibitor) | Modification of the 1H-pyrazole-3-carboxamide structure. | Create derivatives with stronger inhibitory activity against Fms-like receptor tyrosine kinase 3 (FLT3) for Acute Myeloid Leukemia (AML). | mdpi.com |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Synthesis of a series via a three-component reaction to screen for anticancer activity. | Identify lead compounds (like compound 4j) with anti-glioma properties for further optimization. | nih.govtandfonline.com |

| 3,5-diaryl-2-pyrazoline-1-carbothioamides | Synthesis of various derivatives with different aryl substitutions. | Discover potent acetylcholinesterase (AChE) inhibitors for potential treatment of neurodegenerative disorders. | nih.gov |

Identification of Novel Biological Targets and Mechanisms of Action

While pyrazoles are famously associated with kinase inhibition, the this compound scaffold and its derivatives have the potential to interact with a diverse array of biological targets. researchgate.netnih.gov Expanding the scope of target identification is a critical avenue for future research.

Initial studies on related compounds have identified several key targets:

Protein Kinases: This remains the most promising target class. Derivatives have shown inhibitory activity against kinases crucial in cancer signaling, such as AKT2/PKBβ, a key node in the PI3K/AKT pathway often dysregulated in glioma. nih.govtandfonline.comdundee.ac.uk Other targeted kinases include Fms-like receptor tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), and Mitotic Kinesin Spindle Protein (KSP), which are all validated cancer targets. mdpi.commdpi.comnih.gov